molecular formula C11H11BrN2OS B1624281 1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole CAS No. 312936-77-9

1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole

Cat. No.: B1624281
CAS No.: 312936-77-9
M. Wt: 299.19 g/mol
InChI Key: MYVCBVMUMOQADS-UHFFFAOYSA-N
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Description

1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a bromobenzyl group at position 1, a mercapto group at position 2, and a hydroxymethyl group at position 5

Preparation Methods

The synthesis of 1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with 2-mercaptoimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, such as enzyme inhibition assays.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The bromobenzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole can be compared with other imidazole derivatives, such as:

    1-(4-Bromobenzyl)-2-mercaptoimidazole: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.

    1-(4-Chlorobenzyl)-2-mercapto-5-hydroxymethylimidazole: The chlorine atom may alter the compound’s electronic properties and reactivity compared to the bromine atom.

    1-(4-Methylbenzyl)-2-mercapto-5-hydroxymethylimidazole: The methyl group may influence the compound’s hydrophobicity and binding interactions.

The presence of the bromobenzyl group in this compound contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c12-9-3-1-8(2-4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVCBVMUMOQADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CNC2=S)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430865
Record name 1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312936-77-9
Record name 1-(4-BroMobenzyl)-2-Mercapto-5-hydroxymethyliMidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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